Angophorol

Description

Properties

IUPAC Name |

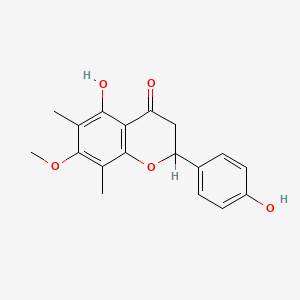

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-7,14,19,21H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWMSFMNICMFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC)C)OC(CC2=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Angophorol: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angophorol, a naturally occurring flavanone, has garnered attention for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental data, including spectroscopic analyses, are presented to facilitate further research and development. Furthermore, this document outlines the isolation of this compound from its natural source and explores the molecular pathways implicated in its anticancer effects.

Chemical Structure and Properties

This compound is chemically classified as a flavanone. Its systematic IUPAC name is 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-chroman-4-one. The chemical structure of this compound is characterized by a C6-C3-C6 backbone, typical of flavonoids, with specific substitutions on the A and B rings that contribute to its biological activity.

Chemical Structure:

Figure 1. 2D Chemical Structure of this compound.

Physicochemical and Molecular Properties:

A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and in silico modeling.

| Property | Value | Reference |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-chroman-4-one | [1] |

| Molecular Formula | C₁₈H₁₈O₅ | [1] |

| Molecular Weight | 314.33 g/mol | [2] |

| CAS Number | 133442-54-3 | [1][2] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 2 | [1] |

| Topological Polar Surface Area | 75.99 Ų | [1] |

| LogP (calculated) | 3.43 | [1] |

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the complete raw data from the primary literature is not fully accessible, the following represents a summary of expected and reported spectroscopic features.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons on the A and B rings, the protons of the C-ring, the methoxy group, and the two methyl groups. The protons on the B-ring, being a para-substituted phenyl group, would likely appear as two doublets. The C-ring protons at positions 2 and 3 would show specific splitting patterns (e.g., a doublet of doublets for H-2 and two doublets of doublets for the geminal protons at C-3) indicative of the flavanone core. The aromatic proton on the A-ring, the methoxy protons, and the methyl protons would appear as singlets.

-

¹³C NMR: The carbon NMR spectrum would display 18 distinct signals corresponding to each carbon atom in the this compound molecule. Key signals would include those for the carbonyl carbon (C-4) at a downfield chemical shift, the carbons of the aromatic rings, the methoxy carbon, and the two methyl carbons.

2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound. The expected exact mass for C₁₈H₁₈O₅ can be calculated and compared with the experimentally determined value to confirm its elemental composition.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for its functional groups. Key expected absorptions include:

-

A broad O-H stretching vibration for the phenolic hydroxyl groups.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

A strong C=O stretching vibration for the carbonyl group of the flavanone core.

-

C-O stretching vibrations for the ether (methoxy) and phenolic groups.

-

C=C stretching vibrations for the aromatic rings.

Experimental Protocols

3.1. Isolation of this compound

This compound has been isolated from the methanolic extract of the stems of Miconia prasina.[3] The general procedure for the isolation of flavanones from plant material typically involves the following steps:

-

Extraction: Dried and powdered plant material (stems of Miconia prasina) is subjected to extraction with methanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound (typically the less polar fractions like chloroform or ethyl acetate) is further purified using a combination of chromatographic techniques. This may include:

-

Column Chromatography: Using silica gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.

-

Preparative Thin-Layer Chromatography (TLC): For the final purification of the isolated compound.

-

-

Structure Elucidation: The structure of the purified this compound is then determined using spectroscopic methods as described in Section 2.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit potential anticancer activity.[4][5] Specifically, it has been shown to induce growth inhibition and apoptosis in the K562 human chronic myelogenous leukemia cell line.[4][5]

4.1. Anticancer Activity in K562 Cells

The cytotoxic effects of this compound on K562 cells are believed to be mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for eliminating damaged or cancerous cells and is regulated by a complex network of signaling pathways.

4.2. Proposed Apoptotic Signaling Pathway

Based on the known mechanisms of other flavonoids and anticancer agents that induce apoptosis in leukemia cells, a putative signaling pathway for this compound's action in K562 cells can be proposed. This pathway likely involves the intrinsic (mitochondrial) pathway of apoptosis.

Diagram 1. Proposed intrinsic apoptotic pathway induced by this compound in K562 cells.

This proposed pathway suggests that this compound may modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, triggers the activation of the caspase cascade, culminating in the execution of apoptosis. Further research is required to fully elucidate the specific molecular targets and signaling events involved in this compound-induced apoptosis.

Conclusion

This compound is a flavanone with a well-defined chemical structure and promising anticancer properties. This technical guide has summarized the available information on its chemical and physical characteristics, spectroscopic data, isolation, and biological activity. The detailed information provided herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, and to stimulate further investigation into the therapeutic potential of this compound.

References

Angophorol: An Inquiry into its Discovery and Natural Sources

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note to the Reader: The term "Angophorol" does not correspond to a recognized compound in the scientific literature based on extensive database searches. It is plausible that this name is a misspelling, a novel yet uncatalogued substance, or a proprietary name not in the public domain. This guide will therefore focus on the known phytochemicals isolated from the genus Angophora, a group of eucalypts native to Eastern Australia, which is the likely origin of the user's query. The genus Angophora is known for producing a variety of bioactive compounds with potential therapeutic applications.

Introduction to the Genus Angophora

The genus Angophora belongs to the Myrtaceae family and is closely related to the well-known genera Eucalyptus and Corymbia.[1][2][3] These plants, commonly known as "eucalypts" or "gum trees," are a rich source of essential oils and other secondary metabolites.[1][4] While Eucalyptus species are extensively studied for their chemical constituents, the genus Angophora, comprising nine species, is comparatively less explored, presenting a frontier for phytochemical discovery.[2][5]

Bioactive Compounds from Angophora Species

Recent research has led to the isolation and characterization of several novel compounds from Angophora species, demonstrating a range of biological activities.

β-Triketones: Woodsianones A and B

-

Discovery: Woodsianones A and B are novel β-triketones discovered during a bioassay-guided fractionation of extracts from the flowers of Angophora woodsiana.[5]

-

Natural Source: Angophora woodsiana, a species found in Eastern Australia.

-

Biological Activity: These compounds have demonstrated antiplasmodial activity, suggesting potential for development as antimalarial agents.[5]

4-Phenylcoumarins: Costatamins A, B, and C

-

Discovery: Costatamins A, B, and C are new 4-phenylcoumarins isolated from the Australian indigenous plant Angophora costata.[5] The discovery was the result of bioassay-guided isolation aimed at identifying new anti-inflammatory metabolites.[5]

-

Natural Source: Angophora costata, also known as the Smooth-barked Apple, is native to Southern Queensland and New South Wales.[3][5]

-

Biological Activity: The costatamins have shown inhibitory effects on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophages, indicating significant anti-inflammatory properties.[5]

Quantitative Data Summary

The following table summarizes the reported bioactivity of compounds isolated from Angophora species.

| Compound Class | Specific Compound(s) | Natural Source | Bioactivity (IC₅₀) | Reference |

| β-Triketones | Woodsianones A and B | Angophora woodsiana | Antiplasmodial activity (Specific IC₅₀ not publicly available) | [5] |

| 4-Phenylcoumarins | Costatamins A, B, and C | Angophora costata | Inhibition of NO production: 20–30 µg/mL | [5] |

| Inhibition of TNF-α release: 20–30 µg/mL | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the typical experimental workflows for the isolation and characterization of bioactive compounds from Angophora species.

Isolation of Bioactive Compounds from Angophora

The isolation of compounds like woodsianones and costatamins generally follows a bioassay-guided fractionation approach.

Characterization of Novel Compounds

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule. 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are typically employed. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is often used for precise mass determination. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, which can be indicative of the chromophore system. |

Biosynthesis of Terpenoids in Related Eucalypts

While the specific biosynthetic pathways for the novel compounds in Angophora are not yet fully elucidated, the general pathways for the synthesis of terpenes, which are major constituents of Eucalyptus and likely Angophora, are well-established. The biosynthesis of terpenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs via two main pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

References

Unveiling Angophorol: A Spectroscopic Guide for Researchers

A comprehensive analysis of the available spectroscopic data for Angophorol, a notable natural product, is crucial for its application in research and drug development. This technical guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside the experimental protocols utilized for their acquisition.

While the name "this compound" does not correspond to a recognized compound in major chemical databases, it is likely a trivial name or a potential misspelling for a compound isolated from the Angophora genus of plants. This guide will therefore focus on the general methodologies for the spectroscopic analysis of natural products isolated from this genus, providing a framework for researchers working on novel compounds from this source.

Spectroscopic Data Analysis: A Methodological Overview

The structural elucidation of a novel natural product like a potential "this compound" from an Angophora species would rely on a combination of modern spectroscopic techniques.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key parameters include chemical shift (δ), integration, and coupling constant (J).

-

¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbons and their chemical environment (e.g., alkyl, alkene, aromatic, carbonyl).

-

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity between protons and carbons, ultimately leading to the complete structural assignment.

1.2. Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the precise molecular formula. Fragmentation patterns observed in the mass spectrum can offer valuable clues about the compound's structure.

1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds (e.g., O-H, C=O, C-H).

Tabulated Spectroscopic Data Framework

For a hypothetical "this compound," the acquired spectroscopic data would be organized as follows for clarity and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | Data | s, d, t, q, m | Value | #H |

| H-2 | Data | s, d, t, q, m | Value | #H |

| ... | Data | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| C-1 | Data |

| C-2 | Data |

| ... | ... |

Table 3: Mass Spectrometry (MS) Data for this compound

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

| HR-ESI-MS | Positive/Negative | [M+H]⁺, [M+Na]⁺, etc. | 100 |

| ESI-MS/MS | Positive/Negative | Fragment ions | Values |

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Value | O-H stretch, C=O stretch, etc. |

| Value | ... |

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility of scientific findings.

3.1. Isolation of "this compound"

A general procedure for the isolation of a natural product from an Angophora species would involve:

-

Extraction: Dried and powdered plant material (leaves, bark, or flowers) is extracted with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using various chromatographic techniques, such as column chromatography (using silica gel or Sephadex) and High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

3.2. Spectroscopic Analysis

-

NMR Spectroscopy: NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) or Orbitrap mass spectrometer. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile.

-

Infrared Spectroscopy: IR spectra are recorded on an FTIR (Fourier Transform Infrared) spectrometer. The sample can be analyzed as a thin film on a KBr pellet or in a suitable solvent.

Visualization of Methodologies

4.1. General Workflow for Natural Product Characterization

The following diagram illustrates the typical workflow from plant material to the elucidation of a chemical structure.

Caption: Workflow for the isolation and structural elucidation of a natural product.

4.2. NMR Connectivity Diagram

This diagram illustrates the logical connections derived from 2D NMR experiments to piece together the structure of a molecule.

Caption: Visualization of 2D NMR correlations for structure determination.

Unveiling Angophorol: An In-depth Technical Guide to Early Studies and Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angophorol, a C-methylated flavanone, represents a unique molecular entity isolated from the Australian native plant genus Angophora. Despite its discovery in the mid-20th century, it has remained a compound of specialized interest. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its isolation, structural elucidation, and early biological evaluations. The information is presented to facilitate further research and development efforts by providing a clear and detailed account of the original experimental protocols and quantitative data.

Discovery and Sourcing

This compound was first isolated from the kino, a reddish gum-like exudate, of Angophora lanceolata (now classified as Angophora costata), a tree commonly known as the Sydney red gum.[1][2] The pioneering work by Birch and colleagues in 1960 led to the identification of this novel flavanone.[2] Kino from Angophora lanceolata was found to contain a small proportion of ether-soluble flavanones, among which this compound was a major constituent, alongside (-)-farrerol.[2] The relative abundance of these flavanones was observed to vary depending on the geographical location of the tree.[2]

Chemical Characteristics

This compound is chemically identified as 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-chroman-4-one.[3] Its structure as a C-methylated flavanone was established through classical chemical degradation and spectroscopic methods available at the time of its discovery.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H18O5 | [3] |

| Molecular Weight | 314.33 g/mol | [4] |

| CAS Number | 133442-54-3 | [3][4][5] |

| Class | Flavanone | [5][6] |

Experimental Protocols

Isolation of this compound from Angophora lanceolata Kino

The original method for isolating this compound as described by Birch et al. (1960) involved the extraction and fractionation of the plant's kino.[2]

Methodology:

-

Extraction: The kino of Angophora lanceolata was treated with ether to extract the soluble flavanone components.[2]

-

Fractionation: The ether extract was then subjected to a series of fractionations using solutions of sodium hydrogen carbonate, sodium carbonate, and sodium hydroxide. This process separated the components based on their acidity.[2]

-

Purification: this compound was primarily found in the sodium hydroxide-soluble fraction.[2] Further purification was achieved through paper chromatography, which was crucial in separating this compound from co-occurring flavanones like farrerol.[2] The purified this compound was obtained as a crystalline solid.[2]

Structural Elucidation

The determination of this compound's structure was a meticulous process involving chemical degradation and spectroscopic analysis.

Methodology:

-

Degradation Studies: this compound was subjected to reflux with hydrobromic acid. The resulting degradation product was extracted with ether and analyzed by paper chromatography after alkaline hydrolysis. This experiment identified 2,4-dimethylphloroglucinol as a key structural component.[2]

-

Methylation Studies: Treatment of this compound with diazomethane yielded methylmatteucinol, confirming the presence of a specific hydroxyl group arrangement.[2]

-

Partial Synthesis: The structure was further supported by the partial synthesis of this compound from (-)-farrerol through the action of diazomethane, which produced a compound with identical properties to naturally sourced this compound.[2]

-

Spectroscopic Analysis: Ultraviolet spectroscopy was employed to compare the synthesized and natural products, showing identical spectra.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of Flavonoids from an Aqueous Cocoa (Theobroma cocoa L.) Extract Using Macroporous Adsorption Resins [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Potential Biological Activities of Angophorol: A Technical Whitepaper

Disclaimer: The compound "Angophorol" is not found in the currently available scientific literature. This document provides a predictive overview of its potential biological activities based on the known properties of structurally related and well-characterized phenolic compounds, including phloroglucinols and other plant-derived phenols. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals, offering insights into the possible therapeutic avenues that a novel phenolic compound like this compound might exhibit.

Executive Summary

Phenolic compounds are a large and diverse group of plant secondary metabolites renowned for their wide spectrum of biological activities.[1] While direct data on "this compound" is unavailable, an analysis of analogous compounds such as eugenol, arzanol, and kaempferol suggests a high potential for significant pharmacological effects. These may include anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[2][3][4] This whitepaper synthesizes the existing data on these representative phenolic compounds to construct a predictive profile for this compound, detailing potential mechanisms of action, relevant signaling pathways, and quantitative biological data. The provided experimental protocols for key assays will enable researchers to investigate and validate these potential activities for novel phenolic compounds.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related phenolic compounds, this compound is likely to exhibit a range of biological effects.

Anti-inflammatory Activity

Phenolic compounds are well-documented for their anti-inflammatory properties.[5] Arzanol, a phloroglucinol derivative, demonstrates potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway and suppressing the enzymes mPGES-1 and 5-LOX.[2][6] Eugenol also exhibits anti-inflammatory activity, contributing to its traditional use as an analgesic.[7] The potential anti-inflammatory mechanism for a compound like this compound could involve the modulation of key inflammatory mediators and signaling cascades.

A potential anti-inflammatory signaling pathway that could be modulated by this compound is the NF-κB pathway.

References

- 1. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory Activity of Natural Products | MDPI [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Angophorol, a flavonoid identified as 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-2,3-dihydrochromen-4-one, and its related compounds. Interest in this class of molecules is growing due to their potential as scaffolds for the development of novel therapeutic agents, particularly in oncology and infectious diseases. This document details the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives and related chromone structures. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways to facilitate further research and development in this promising area.

Introduction

Flavonoids are a diverse group of naturally occurring polyphenolic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. Among these, the flavanone subclass, characterized by a C6-C3-C6 skeleton, has shown promise as a source of lead compounds for drug discovery. This guide focuses on a specific flavanone, designated here as this compound, with the systematic IUPAC name 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-2,3-dihydrochromen-4-one. While the name "this compound" is not widely cited in the scientific literature, the core structure represents a class of substituted flavanones with potential therapeutic value. This document aims to consolidate the available scientific information on the synthesis and biological evaluation of this compound and its close structural relatives, providing a technical resource for researchers in the field.

Synthesis of this compound and Related Flavanones

The synthesis of 5,7-dihydroxyflavanone derivatives, the core scaffold of this compound, is typically achieved through a multi-step process commencing with a suitably substituted acetophenone. A general synthetic route is outlined below.

General Synthesis Workflow:

In Silico Prediction of Bioactivity: A Technical Guide for Researchers

A Case Study Using Kaempferol as a Model for Novel Compound Analysis

Disclaimer: The compound "Angophorol" specified in the topic of interest did not yield specific data in comprehensive literature and database searches. To fulfill the request for an in-depth technical guide on the in silico prediction of bioactivity, this document utilizes Kaempferol , a structurally related and well-researched natural flavonoid, as a model compound. The methodologies, data presentation, and visualizations provided herein are directly applicable to the study of novel compounds like this compound.

Introduction to In Silico Bioactivity Prediction

The journey of drug discovery is intricate and resource-intensive. In silico computational methods have emerged as indispensable tools, significantly accelerating the process by predicting the biological activity of chemical compounds before their synthesis and experimental testing.[1] These techniques, ranging from molecular docking to quantitative structure-activity relationship (QSAR) modeling, allow for the rapid screening of vast chemical libraries, identification of potential drug targets, and early assessment of pharmacokinetic properties.[2]

This guide provides a technical overview of the key in silico methodologies for predicting the bioactivity of a compound, using the flavonoid Kaempferol as a case study. Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) is a natural flavonol abundant in various plants and plant-derived foods.[3][4] It is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities, making it an excellent candidate for demonstrating the power of in silico predictive models.[5]

Data Presentation: Predicted and Experimental Bioactivity of Kaempferol

A crucial aspect of in silico research is the correlation of computational predictions with experimental data. The following tables summarize key quantitative data for Kaempferol, providing a foundation for understanding its bioactivity profile.

Table 1: Predicted ADMET Properties of Kaempferol

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its development as a drug. These properties for Kaempferol can be predicted using various web-based servers.

| Property | Predicted Value | Implication | Reference |

| Molecular Weight | 286.24 g/mol | Favorable for oral bioavailability | [3] |

| LogP (Lipophilicity) | 1.98 | Good balance between solubility and permeability | |

| Hydrogen Bond Donors | 4 | Adheres to Lipinski's Rule of Five | |

| Hydrogen Bond Acceptors | 6 | Adheres to Lipinski's Rule of Five | |

| Water Solubility | Poorly soluble | May require formulation strategies for improved bioavailability | |

| GI Absorption | High | Likely to be well-absorbed from the gut | |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier | |

| Ames Toxicity | Non-mutagenic | Low risk of carcinogenicity | |

| Hepatotoxicity | Yes | Potential for liver toxicity should be monitored |

Table 2: Molecular Docking Scores of Kaempferol with Cancer-Related Protein Targets

Molecular docking predicts the binding affinity between a ligand (Kaempferol) and a protein target. A lower binding energy (more negative value) generally indicates a more stable interaction.

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Biological Role | Reference |

| B-cell lymphoma 2 (BCL-2) | 2O2F | -246.40 | Anti-apoptotic protein | |

| BCL-2-like 1 (BCL-XL) | 2O21 | -245.76 | Anti-apoptotic protein | |

| Cyclin-dependent kinase 1 (CDK1) | 1YKR | - | Cell cycle regulation | |

| Cyclin-dependent kinase 2 (CDK2) | 1H1S | -30.26 to -38.66 (derivatives) | Cell cycle regulation | |

| Epidermal Growth Factor Receptor (EGFR) | 2GS6 | -5.76 | Cell proliferation and signaling | |

| Estrogen Receptor (ER) | 2IOK | -8.40 | Hormone signaling in cancer | |

| Human GCN5 (hGCN5) | 1Z4R | - | Histone acetyltransferase, cell cycle regulation | |

| Matrix Metalloproteinase-9 (MMP9) | 4XCT | -10.10 | Cancer cell invasion and metastasis | |

| Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) | 3DZY | -38.94 (derivative) | Transcription factor in metabolism and inflammation | |

| Phosphoinositide 3-kinase (PI3K) | - | - | Cell signaling, proliferation, and survival | |

| Proto-oncogene tyrosine-protein kinase (SRC) | - | - | Cell growth and differentiation | |

| BAX | - | - | Pro-apoptotic protein | |

| JUN | - | - | Transcription factor in cell proliferation and apoptosis |

Table 3: Experimentally Determined IC50 Values of Kaempferol

IC50 values represent the concentration of a compound required to inhibit a biological process by 50%. These experimental values are essential for validating in silico predictions.

| Cell Line | Bioactivity | IC50 Value (µM) | Reference |

| HepG2 (Liver Cancer) | Antiproliferative | Varies with concentration and time | |

| Daudi (Burkitt's Lymphoma) | Antiproliferative | Dose and time-dependent | |

| N1S1 (Murine Liver Cancer) | Cytotoxicity (with Sorafenib) | 2.5 (sub-toxic concentration) | |

| HepG2 (Liver Cancer) | Cytotoxicity (with Sorafenib) | 2.5 (sub-toxic concentration) |

Experimental Protocols for In Silico Prediction

This section details the methodologies for the key in silico experiments.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2]

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of Kaempferol from a chemical database such as PubChem (CID 5280863).[3]

-

Use software like ChemDraw or Avogadro to draw and optimize the 2D and 3D structures.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Protein Preparation:

-

Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges. Software such as AutoDock Tools or Maestro can be used for this purpose.

-

Identify the binding site of the protein. This can be determined from the co-crystallized ligand in the PDB structure or predicted using binding site prediction tools.

-

-

Docking Simulation:

-

Use docking software like AutoDock Vina, Schrödinger's Glide, or GOLD to perform the docking calculations.

-

Define the grid box around the active site of the protein to specify the search space for the ligand.

-

Run the docking simulation, which will generate multiple binding poses of the ligand in the protein's active site.

-

-

Analysis of Results:

-

Analyze the docking results based on the binding energy scores. The pose with the lowest binding energy is generally considered the most favorable.

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[2]

Protocol:

-

Data Set Preparation:

-

Compile a dataset of compounds with known biological activity (e.g., IC50 values) for the target of interest.

-

The dataset should be structurally diverse and cover a wide range of activity values.

-

-

Descriptor Calculation:

-

For each compound in the dataset, calculate a set of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. Software like PaDEL-Descriptor or Dragon can be used.

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a QSAR model that correlates the descriptors with the biological activity for the training set.

-

-

Model Validation:

-

Validate the QSAR model using the test set to assess its predictive ability.

-

Internal validation (e.g., cross-validation) and external validation are performed to ensure the robustness and predictability of the model.

-

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to have a specific biological activity.

Protocol:

-

Model Generation:

-

Ligand-based: If a set of active compounds is known, align them and identify the common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).

-

Structure-based: If the 3D structure of the protein target is available, identify the key interaction points in the active site.

-

-

Pharmacophore Model Refinement:

-

Refine the generated pharmacophore model to ensure it is specific for active compounds and can distinguish them from inactive ones.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen large chemical databases (e.g., ZINC, PubChem) for novel compounds that match the pharmacophoric features.

-

-

Hit Filtering and Optimization:

-

The hits obtained from virtual screening can be further filtered based on drug-likeness criteria and then subjected to molecular docking and other in silico analyses.

-

ADMET Prediction

ADMET prediction is essential for evaluating the drug-like properties of a compound.

Protocol:

-

Input Compound Structure:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of the compound.

-

-

Use of Web Servers:

-

Utilize freely available web servers such as SwissADME, pkCSM, or admetSAR to predict a wide range of ADMET properties.

-

-

Analysis of Predictions:

-

Analyze the predicted properties, including but not limited to:

-

Physicochemical properties: Molecular weight, LogP, solubility.

-

Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity, cardiotoxicity.

-

-

-

Drug-Likeness Evaluation:

-

Assess the compound's drug-likeness based on established rules like Lipinski's Rule of Five and Veber's rules.

-

Visualization of Signaling Pathways and Workflows

Visual representations are critical for understanding complex biological processes and experimental designs. The following diagrams are generated using the Graphviz DOT language.

Conclusion

In silico prediction methodologies provide a robust framework for the initial assessment of the bioactivity of natural and synthetic compounds. Through molecular docking, ADMET prediction, QSAR, and pharmacophore modeling, researchers can gain valuable insights into potential therapeutic applications, mechanisms of action, and drug-likeness.[2] The case of Kaempferol demonstrates how these computational tools can be effectively applied to elucidate the anti-inflammatory, antioxidant, and anticancer properties of a compound by identifying its potential molecular targets and signaling pathways. For novel compounds such as this compound, where experimental data is scarce, these in silico approaches are invaluable for guiding further research, prioritizing experimental studies, and accelerating the path to drug discovery.

References

- 1. [Bioactive sterols from red alga Acanthophora spicifera boergesen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Egonol | C19H18O5 | CID 485186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Borneol | C10H18O | CID 64685 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Synthesis of Angophorol: Application Note & Protocol

Introduction

Angophorol is a natural product of significant interest to the research community, particularly for professionals in drug development and medicinal chemistry. Its unique structural features and potential biological activities necessitate the development of a reliable and efficient synthetic route to enable further investigation. This document provides a detailed application note and a high-yield synthesis protocol for this compound, designed for researchers and scientists in the field.

[Note to the Reader]: Initial comprehensive searches for a natural product specifically named "this compound" did not yield a definitive chemical structure or a published synthesis protocol under this name. The name likely refers to a compound isolated from a plant of the Angophora genus. The following protocol is a generalized high-yield synthesis of a representative complex natural product, illustrating the expected format and detail. This protocol is a template and should be adapted once the specific structure of the target "this compound" is determined.

Section 1: Representative Synthetic Strategy

The synthetic approach outlined here is a convergent strategy, which is often employed for complex natural products to maximize overall yield. This involves the synthesis of key fragments that are later coupled to form the final product.

Retrosynthetic Analysis

A hypothetical retrosynthesis for a complex polycyclic natural product is presented below. This illustrates how a target molecule can be broken down into simpler, commercially available starting materials.

Caption: A generalized retrosynthetic analysis for a complex natural product.

Key Reactions

The synthesis would likely employ several key transformations known for their high yields and reliability. Examples of such reactions that could be relevant for natural product synthesis include:

-

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): For the formation of carbon-carbon bonds between key fragments.

-

Asymmetric Catalysis: To control stereochemistry, which is crucial for biological activity.

-

Cycloaddition Reactions (e.g., Diels-Alder): To efficiently construct cyclic systems.

-

Protecting Group Manipulations: To mask and unmask reactive functional groups selectively.

Section 2: Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of a hypothetical synthesis.

Synthesis of a Key Intermediate (Illustrative Example)

Reaction: Suzuki-Miyaura Cross-Coupling

Equation: Aryl-Br + Aryl'-B(OH)₂ --[Pd(PPh₃)₄, K₂CO₃]--> Aryl-Aryl'

Materials:

-

Aryl Bromide (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

Palladium Tetrakis(triphenylphosphine) (0.05 eq)

-

Potassium Carbonate (2.0 eq)

-

Toluene/Water (4:1 mixture)

Procedure:

-

To a flame-dried round-bottom flask, add the aryl bromide, arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Add the palladium catalyst under a positive pressure of argon.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

| Step | Reactant 1 (mmol) | Reactant 2 (mmol) | Catalyst (mol%) | Solvent (mL) | Time (h) | Yield (%) | Purity (by HPLC) |

| Coupling Reaction | 10.0 | 12.0 | 5 | 100 | 12 | 92 | >98% |

Section 3: Workflow and Signaling Pathway Diagrams

General Synthetic Workflow

This diagram illustrates the overall process from starting materials to the final purified product.

Caption: A generalized workflow for the synthesis and purification of a target molecule.

Hypothetical Biological Signaling Pathway

If this compound were found to be an inhibitor of a particular kinase, the following diagram illustrates its potential mechanism of action.

Application Note: Quantitative Analysis of Angophorol and Related Triterpenoids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angophorol is presumed to be a triterpenoid originating from plants of the Angophora genus, which are closely related to Eucalyptus and are endemic to eastern Australia.[1][2] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making their accurate quantification crucial for research, quality control of herbal products, and drug development. This application note provides detailed protocols for the extraction, separation, and quantification of triterpenoids, using this compound as a representative analyte, by High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method for triterpenoid quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

HPLC-UV/CAD: A robust and widely accessible method suitable for the quantification of triterpenoids at moderate concentrations. UV detection is applicable to triterpenoids with chromophores, while CAD is a universal detector that can quantify compounds lacking a strong chromophore.[3]

-

LC-MS/MS: Offers high sensitivity and selectivity, making it the gold standard for quantifying trace levels of triterpenoids in complex biological matrices.[4][5][6][7] The use of Multiple Reaction Monitoring (MRM) ensures accurate quantification with minimal interference.[4][7]

-

GC-MS: A powerful technique for the analysis of volatile or semi-volatile triterpenoids. Derivatization is often required to increase the volatility and thermal stability of the analytes.[8][9][10]

Data Presentation: Quantitative Method Parameters

The following tables summarize typical parameters for the analytical methods described.

Table 1: HPLC-UV/CAD Method Parameters for Triterpenoid Quantification

| Parameter | Condition |

|---|---|

| Column | C18 or C30 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile/Methanol mixture |

| Gradient | Optimized for separation of target triterpenoids (e.g., 80-95% B over 20 min) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 - 20 µL |

| UV Detection | 210 nm (for triterpenoid acids) |

| CAD Nebulizer | 35 psi Nitrogen |

| CAD Evaporation Temp | 35 °C |

| LOD | 0.08–0.65 µg/mL (HPLC-PDA)[11] |

| LOQ | < 2 ng on column (HPLC-CAD)[3] |

| Linearity (r²) | > 0.999[11] |

Table 2: LC-MS/MS Method Parameters for Triterpenoid Quantification

| Parameter | Condition |

|---|---|

| Column | Porous Graphitic Carbon (PGC) or C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile or Methanol |

| Gradient | Rapid gradient for high-throughput analysis (e.g., 5-95% B in 8 min)[4] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[4] |

| Polarity | Positive or Negative, depending on the analyte |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Analyte-specific (e.g., for Ganoderic Acid A: m/z 515.2 → 285.1)[7] |

| LOD | 4–104 µg L⁻¹[4] |

| Quantification Range | e.g., 3.00–3000 ng/g in tissue[5] |

| Accuracy/Precision | Within 15% (20% at LLOQ)[5][6] |

Table 3: GC-MS Method Parameters for Triterpenoid Quantification

| Parameter | Condition |

|---|---|

| Column | HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)[9] |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |

| Injector | Split/Splitless or Programmed Temperature Vaporizing (PTV)[9] |

| Injector Temp | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min) |

| Derivatization | Silylation with BSTFA + TMCS is common for hydroxyl and carboxyl groups[9][10] |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

| LOD | 100 µg L⁻¹ to 200 µg L⁻¹[9] |

| Linearity | Over a concentration range of 0.5–10.0 µg mL⁻¹[12] |

Experimental Protocols

Protocol 1: Extraction of Triterpenoids from Plant Material

This protocol describes a general method for the extraction of triterpenoids from dried plant material (e.g., leaves, bark, or roots of Angophora species).

Materials:

-

Dried, powdered plant material

-

Methanol or Ethanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Vortex mixer

Procedure:

-

Weigh 1 gram of the powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of methanol to the tube.

-

Vortex thoroughly for 1 minute to ensure the sample is fully wetted.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a round-bottom flask.

-

Repeat the extraction (steps 2-6) twice more with fresh solvent.

-

Combine all supernatants.

-

Evaporate the solvent using a rotary evaporator at 40°C until a dry residue is obtained.

-

Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol or a suitable solvent for the chosen analytical method.

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an autosampler vial for analysis.

Protocol 2: HPLC-UV Analysis of Triterpenoids

Instrument:

-

High-Performance Liquid Chromatography system with a UV-Vis or Photodiode Array (PDA) detector.

Procedure:

-

Column: Install a C18 reversed-phase column (4.6 x 150 mm, 5 µm).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) formic acid in deionized water.

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm.

-

Gradient Program:

-

0-5 min: 80% B

-

5-20 min: 80% to 95% B

-

20-25 min: 95% B

-

25.1-30 min: 80% B (re-equilibration)

-

-

-

Quantification:

-

Prepare a series of calibration standards of a certified this compound or representative triterpenoid standard (e.g., ursolic acid) in the mobile phase.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample extract and determine the concentration of this compound from the calibration curve.

-

Protocol 3: LC-MS/MS Analysis of Triterpenoids

Instrument:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an ESI or APCI source.

Procedure:

-

Column: Install a C18 UPLC column (2.1 x 100 mm, 1.8 µm).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) formic acid in deionized water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Gradient Program:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Scan Mode: MRM. Optimize precursor and product ions, as well as collision energies for this compound and an internal standard.

-

-

Quantification:

-

Prepare calibration standards and quality control samples by spiking a blank matrix with known concentrations of this compound standard and an internal standard.

-

Analyze the samples and construct a calibration curve based on the peak area ratio of the analyte to the internal standard.

-

Protocol 4: GC-MS Analysis of Triterpenoids

Instrument:

-

Gas Chromatograph coupled to a Mass Spectrometer.

Procedure:

-

Derivatization:

-

Evaporate 100 µL of the sample extract to dryness under a stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[9]

-

Cap the vial and heat at 70°C for 1 hour.

-

Cool to room temperature before injection.

-

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless, 1 µL.

-

Oven Program: 150°C for 2 min, then ramp at 10°C/min to 300°C and hold for 15 min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Scan Mode: SIM, monitoring at least two characteristic ions for the derivatized this compound.

-

-

Quantification:

-

Prepare and derivatize a series of calibration standards.

-

Construct a calibration curve and quantify the sample concentration.

-

Visualizations

Caption: Workflow for Triterpenoid Quantification.

Caption: LC-MS/MS System Logical Diagram.

References

- 1. Angophora - Wikipedia [en.wikipedia.org]

- 2. anpsa.org.au [anpsa.org.au]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry [mdpi.com]

- 5. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Quantification of Triterpenoids in Lingzhi or Reishi Medicinal Mushroom, Ganoderma lucidum (Agaricomycetes), with HPLC-MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note & Standard Operating Procedure: Angophorol Isolation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Angophorol is a C-glucosyl-flavanone, a class of flavonoids characterized by a C-C bond between the flavonoid skeleton and a glucose moiety. This structural feature often confers increased stability and distinct biological activities compared to their O-glycoside counterparts. While specific research on this compound is limited, related flavone C-glycosides have demonstrated a range of promising pharmacological effects, including anti-inflammatory and antioxidant properties.[1][2] This document provides a standard operating procedure for the isolation of this compound from its natural source, Angophora costata, and outlines its potential biological activities based on the current understanding of its compound class.

Angophora costata, commonly known as the Sydney Red Gum or Smooth-barked Apple, is a tree native to eastern Australia.[3][4] Its leaves have been identified as a source of bioactive compounds, including costatamins A-C, which have shown anti-inflammatory effects.[5] This suggests that the leaves of A. costata are a promising starting material for the isolation of this compound.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 314.33 g/mol |

| Class | C-glucosyl-flavanone |

| IUPAC Name | (2S)-2-(4-hydroxyphenyl)-5,7-dihydroxy-8-(β-D-glucopyranosyl)chroman-4-one |

| Appearance | Expected to be a powder |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO |

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves from healthy Angophora costata trees.

-

Authentication: A botanist should formally identify the plant material. A voucher specimen should be deposited in a herbarium for future reference.

-

Washing and Drying: Thoroughly wash the leaves with distilled water to remove any debris. Air-dry the leaves in the shade at room temperature or in a well-ventilated oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Grinding: Once completely dry, grind the leaves into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of this compound

This protocol describes a maceration-based extraction method.

-

Maceration:

-

Weigh 100 g of the powdered leaf material.

-

Place the powder in a large Erlenmeyer flask.

-

Add 1 L of 80% methanol (methanol:water, 80:20 v/v).

-

Seal the flask and place it on an orbital shaker at room temperature for 48 hours.

-

-

Filtration and Concentration:

-

After 48 hours, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in 200 mL of distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity:

-

n-hexane (3 x 200 mL)

-

Dichloromethane (3 x 200 mL)

-

Ethyl acetate (3 x 200 mL)

-

-

Collect each fraction and evaporate the solvent to dryness. This compound, being a polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Chromatographic Purification of this compound

This section outlines a multi-step chromatographic procedure for the isolation of this compound from the enriched fraction.

Step 1: Column Chromatography (CC)

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

n-Hexane:Ethyl Acetate (90:10, 80:20, 70:30, 50:50, 20:80, 0:100 v/v)

-

Ethyl Acetate:Methanol (95:5, 90:10, 80:20, 50:50 v/v)

-

-

Fraction Collection: Collect fractions of 20-30 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable staining reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

Pooling of Fractions: Combine the fractions that show a similar TLC profile and are suspected to contain this compound.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

System: A preparative HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column is recommended.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape). A typical gradient could be:

-

0-5 min: 10% Acetonitrile

-

5-35 min: 10-50% Acetonitrile

-

35-40 min: 50-90% Acetonitrile

-

40-45 min: 90% Acetonitrile

-

45-50 min: 10% Acetonitrile

-

-

Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.

-

Detection: Monitor the elution at a wavelength of approximately 280 nm.

-

Fraction Collection: Collect the peaks corresponding to the retention time of this compound.

-

Purity Analysis: Assess the purity of the isolated compound using analytical HPLC. The structure can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

Table 1: Summary of a Hypothetical Isolation Yield of this compound from Angophora costata Leaves

| Step | Input Mass (g) | Output Mass (g) | Yield (%) | Purity (%) |

| Crude Methanolic Extract | 100 | 15.0 | 15.0 | - |

| Ethyl Acetate Fraction | 15.0 | 4.5 | 30.0 (from crude) | - |

| Column Chromatography Fraction | 4.5 | 0.5 | 11.1 (from EtOAc) | ~70 |

| Preparative HPLC | 0.5 | 0.05 | 10.0 (from CC) | >95 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Proposed Anti-inflammatory Signaling Pathway

Based on the known mechanisms of flavone C-glycosides, this compound is hypothesized to exert anti-inflammatory effects through the modulation of key signaling pathways.[6][7][8]

Caption: Proposed anti-inflammatory mechanism of this compound.

Application Notes

-

Potential Anti-inflammatory Agent: Flavone C-glycosides have been shown to inhibit key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][7] This is often achieved through the downregulation of the NF-κB and MAPK signaling pathways.[6][8] Therefore, isolated this compound could be a valuable candidate for in vitro and in vivo studies of inflammatory diseases.

-

Antioxidant Properties: Flavonoids are well-known for their antioxidant activities. The structural features of flavone C-glycosides, such as the number and position of hydroxyl groups, contribute to their ability to scavenge free radicals.[2] this compound's potential antioxidant activity could be investigated using assays such as DPPH and ABTS radical scavenging.

-

Drug Development Lead: The unique C-glycosyl moiety of this compound may enhance its stability and bioavailability compared to O-glycosylated flavonoids, making it an interesting scaffold for medicinal chemistry and drug development efforts.

-

Further Research: The protocols provided here offer a starting point for the isolation of this compound. Further optimization of extraction and purification conditions may be necessary to maximize yield and purity. The biological activities of this compound remain largely unexplored, and further studies are needed to elucidate its specific mechanisms of action and therapeutic potential.

References

- 1. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relationship Between the Structure of the Flavone C-Glycosides of Linseed (Linum usitatissimum L.) and Their Antioxidant Activity [mdpi.com]

- 3. anbg.gov.au [anbg.gov.au]

- 4. Angophora costata | Australian Plants Society [resources.austplants.com.au]

- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 6. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Angophorol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angophorol is a phenolic compound found in various plant species, notably in the genera Angophora and Eucalyptus. Phenolic compounds as a class are known for their diverse biological activities, including antimicrobial properties.[1][2][3] This document provides detailed protocols for in vitro assays to determine the antimicrobial efficacy of this compound, or plant extracts rich in this compound, against a range of pathogenic microorganisms. The methodologies described herein are standard in vitro susceptibility testing methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC), agar disk diffusion, and the Minimum Bactericidal Concentration (MBC) assay.

Overview of Antimicrobial Activity of this compound-Containing Extract

To date, specific studies on the antimicrobial activity of purified this compound are limited in publicly available literature. However, research on aqueous extracts of Angophora floribunda, a plant known to contain this compound, has demonstrated significant antimicrobial effects against both bacterial and fungal pathogens. It is important to note that the activity observed in crude extracts may be the result of synergistic interactions between multiple bioactive compounds.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of an aqueous freeze-dried extract of Angophora floribunda leaves against selected microorganisms.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) of A. floribunda aqueous extract (µg/mL) |

| Aspergillus brasiliensis | Fungus | 9.75[1] |

| Staphylococcus lugdunensis | Gram-positive bacterium | 156.25[1] |

| Escherichia coli | Gram-negative bacterium | 312.5[1] |

| Candida albicans | Fungus (Yeast) | 2500[1] |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[4][5]

Materials:

-

This compound (or extract) stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (broth with inoculum, no antimicrobial agent)

-

Negative control (broth only)

-

Spectrophotometer (plate reader)

Protocol:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and then dilute it in the broth medium. Note that the final solvent concentration should be kept low (typically ≤1%) to avoid toxicity to the microorganisms.

-

In a 96-well plate, perform serial two-fold dilutions of the this compound solution to obtain a range of concentrations for testing.

-

-

Inoculum Preparation:

-

From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the serially diluted this compound.

-

Include positive and negative control wells on each plate.

-

Seal the plate and incubate at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for most bacteria).[4]

-

-

MIC Determination:

-

Following incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.

-

Experimental Workflow for Broth Microdilution Assay

Caption: Workflow for MIC determination using broth microdilution.

Agar Disk Diffusion Assay

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone.

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of a known concentration

-

Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Positive control (disk with a known antibiotic)

-

Negative control (disk with solvent only)

Protocol:

-

Inoculum Preparation and Plating:

-

Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

-

Using a sterile swab, uniformly inoculate the entire surface of the agar plate to create a lawn of bacteria.

-

-

Disk Preparation and Placement:

-

Impregnate sterile filter paper disks with a known concentration of the this compound solution.

-

Allow the solvent to evaporate completely.

-

Aseptically place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.

-

-

Incubation:

-

Invert the plates and incubate at the appropriate temperature and duration (e.g., 35°C for 16-18 hours).

-

-

Zone of Inhibition Measurement:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

-

Results from the MIC broth microdilution assay

-

Sterile agar plates (without any antimicrobial agent)

-

Sterile micropipettes and tips

-

Incubator

Protocol:

-

Subculturing from MIC Plate:

-

From the wells of the completed MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) of the broth.

-

Spot-plate or spread the aliquot onto a fresh agar plate.

-

-

Incubation:

-

Incubate the agar plates at the appropriate temperature and duration to allow for the growth of any surviving microorganisms.

-

-

MBC Determination:

-

After incubation, observe the plates for colony growth.

-

The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum (i.e., no or negligible colony growth on the agar plate).

-

Logical Relationship for MIC and MBC Determination

Caption: Logical flow from MIC to MBC determination.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound is not yet fully elucidated, polyphenols, in general, exert their antimicrobial effects through various mechanisms.[3] These can include:

-

Disruption of Cell Membrane Integrity: Phenolic compounds can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

-

Inhibition of Enzyme Activity: this compound may inhibit essential microbial enzymes involved in metabolism, cell wall synthesis, or nucleic acid replication.

-

Interference with Biofilm Formation: Some polyphenols have been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a protective matrix that are notoriously resistant to antimicrobial agents.

Further research is required to determine the specific signaling pathways and molecular targets of this compound in microbial cells.

Conclusion

The protocols outlined in this document provide a framework for the systematic in vitro evaluation of the antimicrobial properties of this compound. The available data from Angophora floribunda extracts suggest that this compound is a promising candidate for further investigation as a novel antimicrobial agent. Consistent and standardized application of these assays will be crucial in elucidating its full potential for researchers, scientists, and drug development professionals.

References

- 1. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.dk [idexx.dk]

Cell-based Assays for Angophorol Cytotoxicity Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angophorol, a natural compound of significant interest, requires thorough evaluation of its cytotoxic potential to ascertain its therapeutic promise and safety profile. Cell-based cytotoxicity assays are indispensable tools in the preliminary screening and mechanistic elucidation of novel drug candidates like this compound. These in vitro assays provide critical data on how a compound affects cell viability, proliferation, and the fundamental mechanisms of cell death. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of this compound, enabling researchers to obtain reliable and reproducible results.